molecular formula C10H9N3O B11906340 3-(2-Aminovinyl)quinoxalin-2(1H)-one

3-(2-Aminovinyl)quinoxalin-2(1H)-one

Cat. No.: B11906340
M. Wt: 187.20 g/mol
InChI Key: QKNJFZIQUHLSSH-AATRIKPKSA-N
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Description

3-(2-Aminovinyl)quinoxalin-2(1H)-one is a heterocyclic compound that features a quinoxaline core with an aminovinyl substituent at the third position

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of 3-(2-Aminovinyl)quinoxalin-2(1H)-one typically involves the functionalization of quinoxalin-2(1H)-one derivatives. One common method is the direct C3-functionalization via C–H bond activation. This process can include various reactions such as arylation, alkylation, acylation, alkoxycarbonylation, amination, amidation, and phosphonation .

Industrial Production Methods

Industrial production methods for this compound are not well-documented in the literature. the principles of large-scale organic synthesis, such as optimizing reaction conditions, using cost-effective reagents, and ensuring high yields, would apply to the industrial production of this compound.

Chemical Reactions Analysis

Types of Reactions

3-(2-Aminovinyl)quinoxalin-2(1H)-one undergoes various types of chemical reactions, including:

Common Reagents and Conditions

Major Products

Scientific Research Applications

3-(2-Aminovinyl)quinoxalin-2(1H)-one has several scientific research applications:

Mechanism of Action

The mechanism of action of 3-(2-Aminovinyl)quinoxalin-2(1H)-one involves its interaction with molecular targets through various pathways. The compound’s biological activities are often attributed to its ability to undergo direct C–H bond activation, leading to the formation of functionalized derivatives with diverse chemical properties .

Comparison with Similar Compounds

3-(2-Aminovinyl)quinoxalin-2(1H)-one can be compared with other quinoxalin-2(1H)-one derivatives:

The uniqueness of this compound lies in its aminovinyl group, which imparts distinct chemical reactivity and biological activity compared to other quinoxalin-2(1H)-one derivatives.

Properties

Molecular Formula

C10H9N3O

Molecular Weight

187.20 g/mol

IUPAC Name

3-[(E)-2-aminoethenyl]-1H-quinoxalin-2-one

InChI

InChI=1S/C10H9N3O/c11-6-5-9-10(14)13-8-4-2-1-3-7(8)12-9/h1-6H,11H2,(H,13,14)/b6-5+

InChI Key

QKNJFZIQUHLSSH-AATRIKPKSA-N

Isomeric SMILES

C1=CC=C2C(=C1)NC(=O)C(=N2)/C=C/N

Canonical SMILES

C1=CC=C2C(=C1)NC(=O)C(=N2)C=CN

Origin of Product

United States

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